molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-14-8

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2373468
CAS No.: 2320852-14-8
M. Wt: 345.46
InChI Key: WSAYITHDPNOGMW-UHFFFAOYSA-N
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Description

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, followed by the introduction of the phenethylsulfonyl and pyrazolyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Sulfonylation: Introduction of the phenethylsulfonyl group using reagents like phenethylsulfonyl chloride under basic conditions.

    Pyrazole Formation: Incorporation of the pyrazolyl group through condensation reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The phenethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The phenethylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazolyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-(phenylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-(methylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Uniqueness

(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.

Properties

IUPAC Name

8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAYITHDPNOGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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